molecular formula C16H16FNO3S2 B2699431 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448077-85-7

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2699431
CAS No.: 1448077-85-7
M. Wt: 353.43
InChI Key: MOZNOKCNQFUEEE-UHFFFAOYSA-N
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Description

Historical Development of Sulfonylpiperidine Thiophene Derivatives

The synthesis of sulfonylpiperidine-thiophene hybrids originated from parallel advancements in piperidine functionalization and thiophene chemistry. Early piperidine derivatization strategies relied on classical amine alkylation and acylation, but the introduction of sulfonyl groups required innovative approaches. The development of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowed precise installation of aromatic substituents on piperidine cores. For instance, Usuki et al. demonstrated that sequential Suzuki coupling and hydrogenation under mild conditions could generate functionalized piperidines with excellent chemoselectivity, a method later adapted for synthesizing analogs with fluorophenyl groups.

Thiophene incorporation into such systems gained traction with the discovery of its role in improving pharmacokinetic properties. The pseudoaromatic nature of thiophene enhances membrane permeability while maintaining metabolic stability, as evidenced in HIV protease inhibitors and COX-2 inhibitors. Initial attempts to merge these motifs involved nucleophilic aromatic substitution, but contemporary methods now utilize sulfonylation reactions. For example, polystyrene ferric-based catalysts enabled efficient sulfonylation of piperidine intermediates, as shown in spiropiperidine syntheses.

Key milestones in the evolution of these derivatives include:

  • 2010s : Adoption of domino reaction sequences combining Knoevenagel condensation, Michael addition, and Mannich reactions for piperidine ring formation.
  • 2020s : Introduction of heterogeneous catalysts like chitosan-supported ytterbium nanoparticles for greener syntheses.
  • 2023 : Systematic exploration of thiophene sulfonyl chlorides as electrophilic partners in piperidine functionalization.

Significance in Medicinal Chemistry Research

Sulfonylpiperidine-thiophene hybrids exhibit multifaceted bioactivity due to their unique electronic and steric profiles:

  • Enzyme Inhibition : The sulfonyl group acts as a hydrogen bond acceptor, enabling interactions with catalytic residues in enzyme active sites. Piperidine derivatives bearing sulfonamide groups have shown potent inhibition of dipeptidyl peptidase-4 (DPP-4), a target for Type 2 diabetes therapy, with activities comparable to vildagliptin.

  • Receptor Modulation : The piperidine ring’s conformational flexibility allows adaptation to diverse receptor binding pockets. Thiophene-containing analogs demonstrate affinity for G-protein-coupled receptors (GPCRs) involved in inflammation and neurotransmission.

  • Multitarget Potential : Hybrid structures leverage synergistic effects. For instance, a piperidine-substituted chalcone derivative exhibited dual α-amylase inhibitory and radical scavenging activities, surpassing acarbose in efficacy.

Recent computational studies highlight the compound’s drug-likeness. Molecular docking simulations reveal strong binding to insulin-inhibiting protein receptors (PDB: 7M17), with binding energies comparable to clinical candidates.

Current Research Landscape and Objectives

Contemporary research focuses on three primary areas:

  • Synthetic Methodology Optimization

    • Catalyst Development : Nickel and copper complexes now achieve enantioselectivities >90% in cyclization reactions, as demonstrated in intramolecular Alder-ene reactions of dienes.
    • Green Chemistry : Water-mediated cyclizations and recyclable catalysts reduce environmental impact. Rashinkar et al. reported a water-mediated bis-aza Michael addition yielding piperidinols with 75–85% yields.
  • Biological Evaluation

    • Target Identification : High-throughput screening against kinase libraries has identified potential applications in oncology. Thiophene sulfonamides inhibit tyrosine kinases involved in angiogenesis.
    • Structure-Activity Relationships (SAR) : Methyl ester derivatives of piperidine-3-carboxylic acid show 5-fold higher DPP-4 inhibition than carboxylate analogs, emphasizing the role of lipophilicity.
  • Material Science Applications

    • Conductive Polymers : Thiophene sulfonyl groups enhance π-stacking in polythiophene films, improving charge carrier mobility.
    • Metal-Organic Frameworks (MOFs) : Piperidine sulfonamides act as linkers in MOFs for gas storage, leveraging their rigid yet tunable structures.

Table 1 : Comparative Analysis of Synthetic Methods for Sulfonylpiperidine-Thiophene Hybrids

Method Catalysts/Reagents Yield (%) Selectivity Reference
Suzuki-Hydrogenation Pd/C, Raney-Ni 78–92 High
Sulfonylation Polystyrene-Fe catalyst 85–90 Moderate
Domino Knoevenagel Yb/chitosan 70–80 High
Photocycloaddition UV light 65 Low

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S2/c17-13-1-3-14(4-2-13)23(20,21)15-5-8-18(9-6-15)16(19)12-7-10-22-11-12/h1-4,7,10-11,15H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZNOKCNQFUEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene ring separately. These intermediates are then coupled through a series of reactions involving sulfonylation and fluorination.

    Piperidine Ring Preparation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.

    Thiophene Ring Preparation: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reactions: The piperidine and thiophene intermediates are coupled using sulfonyl chloride and a base such as triethylamine to form the sulfonylated product. Fluorination is then carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of piperidine/piperazine-sulfonyl hybrids with aromatic methanone substituents. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Activity/Notes Reference
Target Compound Piperidine-sulfonyl + thiophene 4-Fluorophenylsulfonyl, thiophen-3-yl methanone 353.43 Hypothesized enzyme inhibition
TRR469 () Piperazine + thiophene 4-Fluorophenyl, 4-chlorophenyl, aminothiophene 471.01 A1AR PAM (neuropathic pain modulation)
4j () Piperidine-sulfonyl + piperazine Bis(4-fluorophenyl)methyl, 2-nitrophenylsulfonyl 579.56 Carbonic Anhydrase I inhibition
T160-0605 () Piperidine + imidazole-thiophene 4-Fluorophenylmethyl-imidazole, thiophen-3-yl methanone 397.51 Unknown (screened for bioactivity)
(2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone () Thiophene + chlorophenyl 2-Amino-5-ethylthiophene, 2-chlorophenyl 281.78 Crystallographic stability study
Key Observations:

Sulfonyl vs.

Thiophene vs. Benzene Rings: The thiophen-3-yl methanone moiety offers π-π stacking versatility distinct from benzene-based methanones (e.g., Raloxifene derivatives in –10) .

Piperidine vs. Piperazine Scaffolds : Piperidine-based analogs (target compound, 4j) exhibit lower molecular weights and reduced basicity compared to piperazine-containing derivatives like TRR469 .

Pharmacological and Biochemical Insights

  • Enzyme Inhibition : Compounds with sulfonyl groups (e.g., 4j, 4k) show selective carbonic anhydrase I inhibition, suggesting the target compound may share similar mechanistic pathways .
  • Solubility and Bioavailability: The thiophen-3-yl methanone group in the target compound likely improves lipophilicity compared to polar sulfamoyl derivatives (e.g., compounds in ) .

Biological Activity

The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound features a piperidine ring, a sulfonyl group attached to a fluorophenyl moiety, and a thiophene ring. The complexity of its structure suggests multiple potential interactions within biological systems.

Synthesis Methods

The synthesis typically involves several steps, including:

  • Formation of the piperidine ring.
  • Introduction of the sulfonyl group.
  • Attachment of the thiophene moiety.

These synthetic routes are crucial as they influence the compound's biological efficacy and pharmacological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit nitric oxide production in macrophages, which is a critical mediator in inflammatory responses. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Biological Activity

Compound NameStructural FeaturesBiological Activity
(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanonePiperidine ring with isoxazoleAntiproliferative
3-{1-[4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePyrazole and imidazole ringsCancer therapeutic
(4-(5-fluoroindol-3-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanoneIndole substituentAnticancer activity

This table illustrates how structurally similar compounds have been evaluated for their biological activities, providing context for the potential efficacy of this compound.

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted the inhibition of nitric oxide production in macrophages, suggesting a mechanism through which the compound could exert its anti-inflammatory effects. This aligns with findings from similar compounds that have been effective in modulating inflammatory pathways.
  • Anticancer Activity : While direct studies on this specific compound are scarce, related derivatives have been shown to inhibit cell proliferation in various cancer types. For instance, compounds with similar piperidine structures have demonstrated IC50 values indicating potent anticancer effects.
  • Mechanistic Insights : Docking studies suggest that the unique combination of functional groups in this compound may enhance its binding affinity to target proteins involved in cancer progression and inflammation.

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